![molecular formula C19H24N2O5 B13494858 O5-benzyl O2-tert-butyl 7-oxo-2,5-diazaspiro[3.4]octane-2,5-dicarboxylate](/img/structure/B13494858.png)
O5-benzyl O2-tert-butyl 7-oxo-2,5-diazaspiro[3.4]octane-2,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O5-benzyl O2-tert-butyl 7-oxo-2,5-diazaspiro[3.4]octane-2,5-dicarboxylate is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its two diazaspiro rings, which contribute to its stability and reactivity. The presence of benzyl and tert-butyl groups further enhances its chemical properties, making it a valuable compound in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O5-benzyl O2-tert-butyl 7-oxo-2,5-diazaspiro[3.4]octane-2,5-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a diester under acidic or basic conditions.
Introduction of Benzyl and tert-Butyl Groups: The benzyl and tert-butyl groups are introduced through alkylation reactions. Benzyl chloride and tert-butyl bromide are commonly used reagents for this purpose.
Oxidation and Purification: The final step involves the oxidation of the intermediate compound to form the desired product. This can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Additionally, industrial production often involves optimization of reaction conditions to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
O5-benzyl O2-tert-butyl 7-oxo-2,5-diazaspiro[3.4]octane-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide and potassium tert-butoxide are often used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted spirocyclic compounds. These products retain the spirocyclic core, which is essential for their stability and reactivity.
Aplicaciones Científicas De Investigación
O5-benzyl O2-tert-butyl 7-oxo-2,5-diazaspiro[3.4]octane-2,5-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is used to study enzyme interactions and protein-ligand binding. Its stability and reactivity make it suitable for various biochemical assays.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a promising candidate for drug discovery.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of O5-benzyl O2-tert-butyl 7-oxo-2,5-diazaspiro[3.4]octane-2,5-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The spirocyclic structure allows for strong binding interactions, which can modulate biological pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- tert-butyl 5-benzyl-7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate
- tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate
- tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate
Uniqueness
O5-benzyl O2-tert-butyl 7-oxo-2,5-diazaspiro[3.4]octane-2,5-dicarboxylate stands out due to its dual diazaspiro rings and the presence of both benzyl and tert-butyl groups. These features contribute to its enhanced stability, reactivity, and versatility in various applications. Compared to similar compounds, it offers unique binding interactions and chemical properties, making it a valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C19H24N2O5 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
5-O-benzyl 2-O-tert-butyl 7-oxo-2,5-diazaspiro[3.4]octane-2,5-dicarboxylate |
InChI |
InChI=1S/C19H24N2O5/c1-18(2,3)26-16(23)20-12-19(13-20)9-15(22)10-21(19)17(24)25-11-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 |
Clave InChI |
XUAOJDAFLMHKCS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2(C1)CC(=O)CN2C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


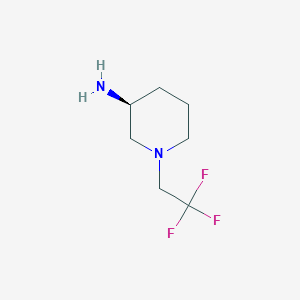
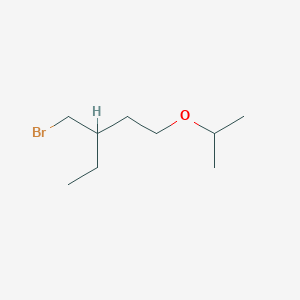
![2-(2,6-Dioxo-3-piperidyl)-5-[methyl-[4-(methylamino)butyl]amino]isoindoline-1,3-dione](/img/structure/B13494787.png)
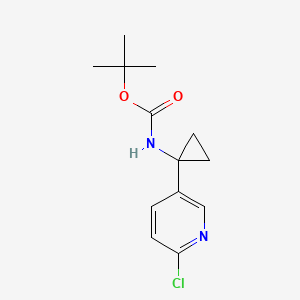
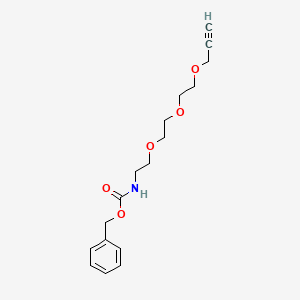
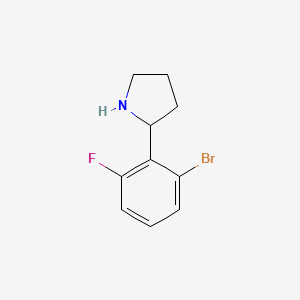
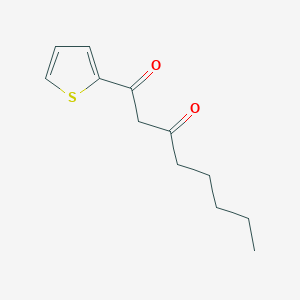
![4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B13494818.png)
![(3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13494822.png)
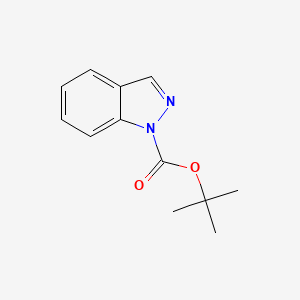
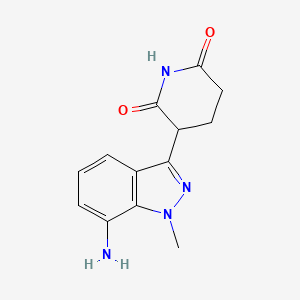
![2-(Aminomethyl)imidazo[1,2-a]pyridine-8-carboxylic acid dihydrochloride](/img/structure/B13494830.png)
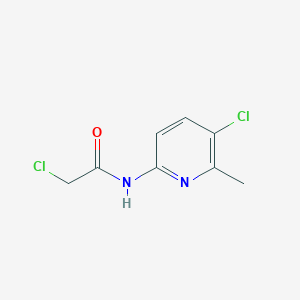
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid](/img/structure/B13494844.png)
